N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide
Overview
Description
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide typically involves the reaction of 4-aminophenylsulfonyl chloride with 2-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with pentanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}hexanamide
Uniqueness
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the pentanamide group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-8-17(20)18-15-9-11-16(12-10-15)23(21,22)19-13-6-5-7-14(19)2/h9-12,14H,3-8,13H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOJGYHPRVQTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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